![molecular formula C16H17F2N5O2 B2834425 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1796966-19-2](/img/structure/B2834425.png)
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases. It was developed by Pfizer and is currently being studied for its potential use in the treatment of cancer.
Scientific Research Applications
Antitumor and Anticancer Activity
Research into compounds structurally related to "1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea" has demonstrated significant antitumor and anticancer potential. For instance, a study focused on the design and synthesis of novel urea derivatives, including those featuring a morpholine and pyrimidinyl moiety, showed potent activity against chronic myeloid leukemia (CML) through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial in cancer cell survival and proliferation, making its inhibitors valuable for cancer treatment (Li et al., 2019). Another research effort highlighted the synthesis of dihydropyrimidinone derivatives containing morpholine moiety, demonstrating the versatility of this chemical scaffold in generating compounds with potential therapeutic applications (Bhat et al., 2018).
Inhibition of Cellular Pathways
Compounds related to "1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea" have been explored for their ability to inhibit specific cellular pathways, which is a crucial aspect of targeted cancer therapy. For example, research into phenoxypyrimidine-urea derivatives revealed their role in inducing apoptosis and autophagy in non-small cell lung cancer cells, suggesting a mechanism involving the modulation of cellular death and survival pathways (Gil et al., 2021). Additionally, the study of thieno[3,2-d]pyrimidin-4-ylmorpholine derivatives as intermediates in synthesizing compounds that inhibit tumor necrosis factor alpha and nitric oxide further illustrates the importance of these chemical frameworks in developing new therapeutic agents (Lei et al., 2017).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O2/c17-11-1-2-14(13(18)9-11)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGEZFDRMLFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.